molecular formula C22H23N3OS B2492490 1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393824-51-6

1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2492490
CAS RN: 393824-51-6
M. Wt: 377.51
InChI Key: YSAOCEKAYBAPBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to "1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide" involves several steps, including cyclocondensation reactions and interactions with various reagents. For instance, Moosavi-Zare et al. (2013) demonstrated the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using a new acidic and heterogeneous catalyst for a green, simple, and efficient synthesis process under solvent-free conditions (Moosavi-Zare et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by complex intermolecular interactions, as highlighted by Kumara et al. (2017), who performed crystal structure studies and Hirshfeld surface analysis on a closely related compound (Kumara et al., 2017). These studies reveal the significance of hydrogen bonding and molecular interactions contributing to the crystal packing and stability of these compounds.

Chemical Reactions and Properties

Chemical reactions involving such compounds often include cycloaddition and cyclocondensation, forming complex structures with diverse functional groups. The detailed reaction mechanisms and properties can be inferred from studies on similar compounds, offering insights into their reactivity and potential for functionalization.

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. The crystal packing, hydrogen bonding, and intermolecular interactions significantly influence these properties, as observed in the structural analyses conducted by researchers like Uzun (2022) for related carbothioamide compounds (Uzun, 2022).

Scientific Research Applications

Antimicrobial Activity Compounds related to 1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide have been studied for their antimicrobial activities. Shah (2017) synthesized and characterized a series of methyl benzyloxy pyrazoline derivatives, including 3-Aryl-1-carbothioamide-5-[4’-(p-methylbenzyloxy)-3’-methoxyphenyl]-4,-5-dihydro-1H-pyrazoles, which were screened for antimicrobial activities (Shah, 2017). Similarly, Regal et al. (2020) reported on the antimicrobial activity of 4-hydroxy-6-methyl-2-oxo-N-phenyl-2H-chromene-3-carbothioamide and related compounds (Regal, Shaban, & El‐Metwally, 2020).

Crystal Structure and Surface Analysis The crystal structure and Hirshfeld surface analysis of similar compounds, such as 5-(4-methoxyphenyl)-3-(thiophen-2- yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, have been extensively studied. Kumara et al. (2017) and Uzun (2022) both conducted analyses revealing detailed structural insights (Kumara et al., 2017); (Uzun, 2022).

Cytotoxicity Studies Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and tested them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing insight into the potential therapeutic applications of these compounds (Hassan, Hafez, & Osman, 2014).

Molecular Docking Studies The compound and its derivatives have been subject to molecular docking studies to investigate potential binding patterns and interactions. Uzun's study (2022) included such analyses for insights into possible therapeutic applications (Uzun, 2022).

Nonlinear Optical Properties Tamer et al. (2015) conducted a combined experimental and theoretical study on a related molecule, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, to investigate its nonlinear optical activity (Tamer et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could be a fire hazard. It could also be harmful or toxic if ingested, inhaled, or in contact with skin .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting biological activity, it could be studied further as a potential drug. If it has unique chemical reactivity, it could be used in the synthesis of other compounds .

properties

IUPAC Name

1-(4-methoxyphenyl)-N-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-16-5-9-18(10-6-16)23-22(27)25-15-14-24-13-3-4-20(24)21(25)17-7-11-19(26-2)12-8-17/h3-13,21H,14-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAOCEKAYBAPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

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